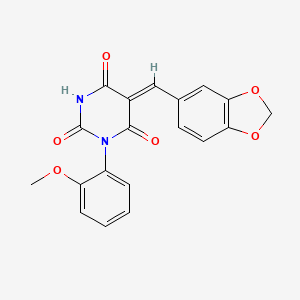![molecular formula C20H22Cl2N2O2 B4738040 N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide
描述
N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide, commonly known as succinylsulfathiazole, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C22H24Cl2N2O2S. This compound is known for its broad-spectrum antibacterial activity and has been used in various applications in the field of biology and medicine.
作用机制
The mechanism of action of succinylsulfathiazole is based on its ability to inhibit the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacterial growth, and its inhibition leads to the disruption of the bacterial metabolic pathways, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Succinylsulfathiazole has been found to have various biochemical and physiological effects on bacterial cells. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the depletion of intracellular folate levels, which in turn affects the synthesis of nucleic acids and proteins, ultimately leading to bacterial death.
实验室实验的优点和局限性
One of the major advantages of using succinylsulfathiazole in laboratory experiments is its broad-spectrum antibacterial activity. It can be used to study the mechanisms of bacterial growth and antibiotic resistance in a wide range of bacterial species. However, one of the limitations of using this compound is its potential toxicity to mammalian cells. Therefore, it is important to use appropriate safety precautions when working with this compound.
未来方向
There are several future directions for research on succinylsulfathiazole. One area of research could focus on the development of new derivatives with improved antibacterial activity and reduced toxicity to mammalian cells. Another area of research could focus on the use of succinylsulfathiazole in combination with other antibiotics to enhance their antibacterial activity. Additionally, research could be conducted on the potential use of this compound in the treatment of bacterial infections in humans and animals.
Conclusion:
In conclusion, succinylsulfathiazole is a valuable tool in scientific research due to its broad-spectrum antibacterial activity. It has been widely used in various applications in the field of biology and medicine. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, ultimately leading to bacterial death. Although it has some limitations, succinylsulfathiazole has several advantages that make it a valuable tool in laboratory experiments. There are several future directions for research on this compound, and it is likely to continue to be an important tool in the study of bacterial growth and antibiotic resistance.
科学研究应用
Succinylsulfathiazole has been used in various scientific research applications, including microbiology, pharmacology, and toxicology. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool for studying the mechanisms of bacterial growth and antibiotic resistance.
属性
IUPAC Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-5-1-3-15(13-17)9-11-23-19(25)7-8-20(26)24-12-10-16-4-2-6-18(22)14-16/h1-6,13-14H,7-12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQKTLPCSJGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4737958.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4737959.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4737967.png)
![N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4737974.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]acrylamide](/img/structure/B4737981.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4737989.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B4737995.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738002.png)
![2-ethoxy-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B4738003.png)
acetate](/img/structure/B4738010.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4738017.png)
![N-1H-indazol-6-yl-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4738030.png)
![7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4738031.png)
